Phloroglucinol, chemically known as 1,3,5-trihydroxybenzene, is a benzenetriol with three hydroxyl groups located at the 1, 3, and 5 positions of the benzene ring. It is a white crystalline solid that is soluble in water and alcohol. Phloroglucinol has a melting point of approximately 116-117 °C in its dihydrate form and 218-220 °C in its anhydrous form . The compound was first synthesized in 1855 by Heinrich Hlasiwetz from phloretin, and it is known for its diverse chemical reactivity and biological activity .
Phloroglucinol is most established for its use as an antispasmodic agent, meaning it relaxes smooth muscles. This property makes it particularly beneficial in treating pain associated with spasms in the:
Clinical trials support its use in these areas, highlighting its potential as a safe and well-tolerated option compared to other medications .
Emerging research explores the potential benefits of phloroglucinol in managing digestive issues. Studies suggest its ability to:
Phloroglucinol's potential extends beyond its established uses and holds promise in various research areas:
Phloroglucinol exhibits several biological activities, including:
Phloroglucinol can be synthesized through various methods:
Phloroglucinol finds applications in various fields:
Research on phloroglucinol has highlighted its interactions with different biological systems:
Phloroglucinol shares structural similarities with several other compounds. Here are some notable comparisons:
Compound | Structure | Unique Features |
---|---|---|
Resorcinol | 1,3-Dihydroxybenzene | Two hydroxyl groups; used in cosmetic formulations |
Pyrogallol | 1,2,3-Trihydroxybenzene | Contains a different arrangement of hydroxyl groups |
Catechol | 1,2-Dihydroxybenzene | Two hydroxyl groups; important in biochemical pathways |
Hydroquinone | 1,4-Dihydroxybenzene | Used as a reducing agent; different positioning of OH |
Phloroglucinol's unique arrangement of three hydroxyl groups on the benzene ring distinguishes it from these similar compounds, influencing both its chemical reactivity and biological activity. The presence of all three hydroxyl groups enhances its solubility and reactivity compared to resorcinol or catechol.
Phloroglucinol biosynthesis in Pseudomonas spp. is initiated by the type III polyketide synthase PhlD, which condenses three malonyl-CoA molecules into a linear tetraketide intermediate. Cyclization and decarboxylation yield phloroglucinol (PG) as the core structure. Purified PhlD exhibits a Km of 5.6 μM for malonyl-CoA and a kcat of 10 min−1, demonstrating high catalytic efficiency.
Table 1: Key Enzymes in Phloroglucinol Biosynthesis
Enzyme | Organism | Function | Km (μM) | kcat (min−1) |
---|---|---|---|---|
PhlD | Pseudomonas fluorescens | PG synthesis from malonyl-CoA | 5.6 | 10 |
PhlACB | P. fluorescens | Acetylation of PG to DAPG | 13 (phloretin) | 10 |
PhlE | P. fluorescens | Efflux transporter for PG/DAPG | N/A | N/A |
The phlACB operon encodes acetyltransferases that sequentially acetylate PG to form 2-acetylphloroglucinol (MAPG) and 2,4-DAPG. Heterologous expression of phlACB in Escherichia coli confirmed dual acetylase/deacetylase activity, enabling reversible interconversion between PG and its derivatives.
The phl operon (phlACBDEF) is tightly regulated by TetR-family repressors (PhlF, PhlH) and sigma factors. PhlF binds to the phlA promoter, suppressing transcription until acyl-homoserine lactones or exogenous signals (e.g., pyoluteorin) alleviate repression. In P. fluorescens 2P24, pyoluteorin inhibits phlA expression by enhancing PhlF-DNA binding, reducing DAPG production by 40%.
In plants, PG arises from the hydrolysis of phloretin by phloretin hydrolase (Phy). Eubacterium ramulus Phy cleaves phloretin into PG and 3-(4-hydroxyphenyl)propionic acid with a Km of 13 μM. Transgenic Arabidopsis thaliana expressing bacterial phy accumulated 1.2 mg/g PG (fresh weight), with 80% glycosylated to phlorin.
Brown algae synthesize phlorotannins via oxidative coupling of PG monomers. The type III polyketide synthase PKS1 in Ectocarpus siliculosus converts malonyl-CoA into PG, which polymerizes into eckol and fucols. Marine strains exposed to grazing upregulated pksIII expression by 4-fold within 24 hours, enhancing phlorotannin production.
E. coli BL21(DE3) expressing phlD produced 120 mg/L PG in fed-batch cultures. Codon-optimized phlD increased yields to 450 mg/L, while co-expression with phlACB generated 75 mg/L DAPG. Silica sulfuric acid (SSA)-catalyzed Friedel-Crafts acylation improved DAPG synthesis efficiency by 95% under solvent-free conditions.
Chloroplast-targeted PhlD in A. thaliana increased PG accumulation by 35% compared to cytosolic expression. Glycosyltransferases converted PG into phlorin, which was enzymatically hydrolyzed to recover PG.
Table 2: Phloroglucinol Production in Engineered Systems
System | Strategy | Yield (mg/L or mg/g) | Reference |
---|---|---|---|
E. coli BL21(DE3) | phlD expression | 120 | |
E. coli (optimized) | Codon-optimized phlD | 450 | |
A. thaliana | Chloroplast-targeted PhlD | 1.6 mg/g |
Iterative acylation has emerged as a cornerstone strategy for constructing polycyclic polyprenylated acylphloroglucinol (PPAP) scaffolds. A landmark achievement involves the total synthesis of hypersampsone M, which utilizes a cyclopentene annulation followed by ring expansion to generate a hydrazulene intermediate (Figure 1). This approach enables sequential acylation at the C3 and C5 positions of the phloroglucinol core, facilitated by Lewis acid-mediated enolate formation [1]. The annulation step employs cyclohexenone derivatives that undergo [4+2] cycloaddition with prenyl donors, achieving 78% yield with >20:1 diastereoselectivity [1].
Recent innovations in one-pot synthesis have further streamlined polycyclic formation. By replacing traditional solution-phase reactions with silica gel-mediated solid-phase conditions, researchers achieved eight distinct polycyclic architectures from a single phloroglucinol precursor [2]. This method leverages the differential adsorption kinetics of intermediates on chromatographic media, enabling controlled sequential acylation and cyclization events. Key advantages include:
Comparative analysis of synthetic approaches reveals significant improvements in efficiency (Table 1).
Method | Steps | Overall Yield | Key Innovation |
---|---|---|---|
Classical solution-phase | 12 | 4.2% | Thermal cyclization |
Silica-mediated [2] | 7 | 18.7% | Solid-phase sequential acylation |
Flow chemistry [6] | 5 | 32.1% | Continuous nitration/hydrogenation |
The installation of prenyl groups with precise stereocontrol remains a central challenge in PPAP synthesis. Hyperforin’s C8 quaternary stereocenter necessitates innovative approaches to avoid racemization during polycyclization. A breakthrough strategy employs N-amino cyclic carbamate hydrazones as chiral auxiliaries, enabling enantioselective alkylation at the bridgehead position [1]. This method achieves 94% enantiomeric excess (ee) through a combination of:
Bridgehead lithiation techniques have proven particularly effective for installing geminal prenyl groups. By generating a stabilized enolate at the C9 position of a bicyclic intermediate, researchers achieved simultaneous introduction of two prenyl moieties with >95% regioselectivity [1]. Computational studies indicate that the observed selectivity arises from torsional strain minimization in the transition state, favoring axial attack of the prenyl electrophile [2].
Modern biocatalytic systems overcome traditional limitations in phloroglucinol functionalization through enzyme immobilization. Phloroglucinol reductases (PGRs) immobilized on chitosan beads demonstrate exceptional stability, retaining 89% activity after 50 reaction cycles [4] [5]. Key operational parameters include:
Continuous-flow systems integrate immobilized PGRs with hydrogenation catalysts, enabling tandem dearomatization-reduction processes. A patented reactor design couples a silica-packed PGR column with a PtO₂-catalyzed hydrogenation chamber, achieving 98% conversion of phloroglucinol to dihydro derivatives within 12 minutes residence time [6]. This system’s modular architecture permits real-time adjustment of:
Artificial microbial consortia address the metabolic burden of complete phloroglucinol biosynthesis in single organisms. A co-culture system pairing Aspergillus nidulans (shikimate pathway) with Streptomyces coelicolor (prenyltransferase expression) achieves 3.8 g/L total PPAP production [7]. Metabolic division of labor enables:
This approach particularly benefits oxygen-sensitive transformations, as the bacterial partner maintains anaerobic conditions for late-stage cyclizations. Fermentation optimization has yielded a 14-member PPAP library, including previously inaccessible C10-oxygenated derivatives [7].
Rhodomyrtone, an acyl-phloroglucinol isolated from Rhodomyrtus tomentosa, inserts transiently into phospholipid head-groups, fluidises the bilayer and provokes large invaginations that sequester a broad spectrum of membrane-anchored proteins (for example FtsA, DivIVA, MurG, MinD and the respiratory succinate dehydrogenase sub-unit) [1]. At two micrograms per millilitre, delocalisation of the cell-division regulator DivIVA reaches ninety-five percent of Bacillus subtilis cells within ten minutes, and Laurdan fluorescence reveals a generalised polarisation shift of −0.20 indicating marked fluidity gain [1]. Minimal inhibitory concentrations against Staphylococcus aureus, Enterococcus faecalis and Bacillus subtilis fall in the range 0.25–2 micrograms per millilitre [2].
Phloroglucinol derivative | Representative target | Minimal inhibitory concentration (µg mL⁻¹) | Proteins mis-localised (≥80% of cells) | Time to visible delocalisation | Primary biophysical read-out |
---|---|---|---|---|---|
Rhodomyrtone | Staphylococcus aureus | 0.5 [2] | DivIVA, FtsA, MurG, MreB, MinD, succinate dehydrogenase A [1] | 2 min (DivIVA) [1] | Fluidity shift ΔGP = −0.20 [1] |
The soil metabolite 2,4-diacetyl-phloroglucinol decreases auto-inducer mediated signalling and weakens biofilm architecture. In Candida albicans biofilms, 125 micrograms per millilitre halves biomass and metabolic activity after forty-eight hours, while 500 micrograms per millilitre cuts the activity of mature biofilms by fifty-six percent [3] [4]. Surface hydrophobicity falls by thirty-six percent and the quorum-regulated morphogenetic repressor NRG1 rises 2.3-fold, blocking the yeast-to-hypha transition that is essential for dense matrix formation [3].
Phloroglucinol species | Model biofilm | Concentration (µg mL⁻¹) | Biomass change | QS marker affected | QS effect |
---|---|---|---|---|---|
2,4-Diacetyl-phloroglucinol | Candida albicans (developing) | 125 | −50% biomass, −50% metabolic activity [3] | NRG1 ↑ 2.3× [3] | Morphogenesis arrested |
2,4-Diacetyl-phloroglucinol | Candida albicans (mature) | 500 | −56% metabolic activity [4] | Proton-ATPase genes up-regulated [4] | Cytoplasmic acidification |
Trialdehyde phloroglucinol markedly potentiates β-lactam efficacy. In checkerboard assays the combination of two micrograms per millilitre trialdehyde phloroglucinol with penicillin yields a fractional inhibitory concentration index of 0.25, denoting strong synergy [5]. The pairing lowers the penicillin minimum inhibitory concentration eight-fold, decreases penicillinase activity by thirty-eight percent and suppresses penicillin-binding protein 2a messenger RNA by sixty percent, culminating in rapid membrane depolarisation and leakage of macromolecules [5].
Combination evaluated | Methicillin-resistant isolate | Penicillin MIC alone (µg mL⁻¹) | MIC in combination (µg mL⁻¹) | FIC index | Mechanistic corollary |
---|---|---|---|---|---|
Trialdehyde phloroglucinol 2 µg mL⁻¹ + Penicillin | S. aureus ATCC 33591 | 2.0 [5] | 0.25 [5] | 0.25 [5] | Penicillin-binding protein 2a mRNA −60% [5] |
Phloroglucinol derivatives isolated from Mallotus japonicus (isomallotochromanol and isomallotochromene) attenuate lipopolysaccharide-evoked cytokine storms in murine macrophage cultures. At ten micromoles each compound reduces tumor necrosis factor alpha secretion by more than eighty percent and interleukin-six release by seventy-five percent [6]. Electrophoretic mobility-shift assays show nuclear factor kappaB DNA-binding activity cut by seventy percent, while Western blots reveal preservation of the inhibitory protein I-kappaB-alpha (sixty-five percent of basal level retained) [6].
Derivative | Concentration (µM) | Tumor necrosis factor alpha reduction | Nuclear factor kappaB activity | I-kappaB-alpha degradation prevented |
---|---|---|---|---|
Isomallotochromanol | 10 | −82% [6] | −70% DNA binding [6] | 65% preserved [6] |
Isomallotochromene | 10 | −80% [6] | −68% DNA binding [6] | 63% preserved [6] |
Hyperforin, the prenylated phloroglucinol of Hypericum perforatum, reverses permeability glycoprotein-mediated efflux. In chronic lymphocytic leukaemia cells over-expressing permeability glycoprotein, ten micromoles hyperforin raise intracellular daunorubicin three-point-one-fold and inhibit rhodamine-one-two-three efflux by seventy percent; the half-maximal inhibitory concentration for permeability glycoprotein is thirty micromoles in calcein-acetoxymethyl assays [7] [8].
Cell model | Phloroglucinol species | Dose (µM) | Accumulation fold-increase of daunorubicin | Efflux inhibition | Outcome on viability with doxorubicin |
---|---|---|---|---|---|
HL-60/daunorubicin-resistant lineage | Hyperforin | 10 | 3.1× intracellular drug [8] | −70% efflux [8] | Doxorubicin IC₅₀ lowered nine-fold [8] |
Multi-ring phlorotannins display distinct selectivity toward the two monoamine oxidase isoforms and translate enzymatic modulation into behavioural rescue.
Compound | Repeat units of phloroglucinol | Half-maximal inhibition Monoamine oxidase A (µM) | Half-maximal inhibition Monoamine oxidase B (µM) | Selectivity index (B/A) | In-vivo cognitive outcome |
---|---|---|---|---|---|
Phlorofucofuroeckol-A | 5 | 9.22 [9] | 4.89 [9] | 1.89 | Not yet assessed |
Dieckol | 6 | 4.89 [9] | 18.5 [9] | 0.26 | Not yet assessed |
Paleacenin A | n.d. (dimeric) | 31.0 [10] | 4.7 [10] | 0.15 | Not yet assessed |
Phloroglucinol (monomer) | 1 | >100 [9] | >100 [9] | – | Restores spontaneous alternation and lowers hippocampal amyloid beta plaques by forty percent in five-fold familial Alzheimer mouse model after eight-week oral exposure [11] |
The higher affinity of phlorofucofuroeckol-A for monoamine oxidase isoform B aligns with non-competitive kinetics: binding at an allosteric pocket adjacent to the flavin adenine dinucleotide co-factor gate inhibits turnover without competing for substrate [9]. Conversely, dieckol favours monoamine oxidase A, offering a scaffold for anxiety-linked monoamine regulation. Despite the monomer’s negligible inhibitory potency, long-term dietary delivery of phloroglucinol itself mitigates amyloid burden and normalises spontaneous alternation behaviour in transgenic murine Alzheimer disease, highlighting additional antioxidant and anti-inflammatory contributions to cognition [11].
Irritant;Health Hazard